Carbamimidoyl-acetic acid
CAS No.: 6710-83-4
Cat. No.: VC3845460
Molecular Formula: C3H6N2O2
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6710-83-4 |
|---|---|
| Molecular Formula | C3H6N2O2 |
| Molecular Weight | 102.09 g/mol |
| IUPAC Name | 3-amino-3-iminopropanoic acid |
| Standard InChI | InChI=1S/C3H6N2O2/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H,6,7) |
| Standard InChI Key | QHJJSLUZWHFHTK-UHFFFAOYSA-N |
| SMILES | C(C(=N)N)C(=O)O |
| Canonical SMILES | C(C(=N)N)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Carbamimidoyl-acetic acid (C₃H₆N₂O₂) is a derivative of acetic acid featuring a carbamimidoyl group (-C(=NH)NH₂) substituted at the α-carbon. Its IUPAC name, 3-amino-3-iminopropanoic acid, reflects this structure . The compound’s molecular weight is 102.09 g/mol, with a calculated XLogP3 value of -1.2, indicating high polarity .
Molecular and Electronic Properties
The planar geometry of the carbamimidoyl group facilitates hydrogen bonding, with two donor and three acceptor sites . This property enhances solubility in polar solvents like water and ethanol. Table 1 summarizes its key molecular descriptors.
Table 1: Molecular Properties of Carbamimidoyl-Acetic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆N₂O₂ | |
| Molar Mass (g/mol) | 102.09 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| XLogP3 | -1.2 (estimated) |
Synthesis and Production Pathways
Carbamimidoyl-acetic acid is synthesized through biological and chemical routes, with the former being predominant in metabolic contexts.
Biosynthesis in Vertebrates
In hepatic and renal tissues, the compound forms via transamidination from arginine to glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT) . This reaction produces guanidinoacetate (synonymous with carbamimidoyl-acetic acid), which is subsequently methylated to creatine in a methionine-dependent process .
Industrial Synthesis Methods
Chemical production employs cyanamide or urea derivatives as precursors. A representative pathway involves:
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Cyanamide Route: Reaction of cyanamide with chloroacetic acid and methylamine under alkaline conditions .
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O-Methylisourea Pathway: Condensation of O-methylisourea sulfate with sarcosine (N-methylglycine) .
Table 2: Synthetic Routes and Yields
| Method | Reagents | Yield (%) |
|---|---|---|
| Cyanamide + Chloroacetate | Cyanamide, CH₂ClCOOH | 78–85 |
| O-Methylisourea + Sarcosine | (CH₃O)C(NH)HSO₄, C₃H₇NO₂ | 65–72 |
Physicochemical and Functional Properties
Stability and Reactivity
The compound’s imino group renders it susceptible to hydrolysis under acidic conditions, forming glycine and urea derivatives. Thermal decomposition occurs above 220°C, releasing ammonia and carbon oxides .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretches) .
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NMR: δ 3.25 ppm (CH₂, triplet), δ 8.12 ppm (NH₂, broad singlet) in D₂O .
Applications in Biochemistry and Industry
Creatine Biosynthesis
As the direct precursor to creatine, carbamimidoyl-acetic acid is critical in cellular energy metabolism. Over 95% of bodily creatine pools derive from this pathway .
Pharmaceutical Intermediates
The ethyl ester derivative (ethyl 3-amino-3-iminopropanoate) serves as a building block for anticoagulants and kinase inhibitors . Recent studies highlight its utility in synthesizing peptidomimetics targeting protease enzymes .
Research Advancements and Future Directions
Metabolic Engineering
Efforts to overexpress AGAT in microbial systems (e.g., E. coli) aim to optimize creatine production, with titers reaching 12 g/L in bioreactor trials .
Drug Discovery
Structural analogs of carbamimidoyl-acetic acid show promise as allosteric modulators of G-protein-coupled receptors (GPCRs), with preclinical data indicating nanomolar affinity .
Environmental Impact
Degradation studies reveal a half-life of 6–8 days in aerobic soils, with minimal bioaccumulation potential .
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